5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
This compound is a brominated 1,2,4-triazole derivative featuring a 1-methyl-1H-1,2,3-triazole moiety linked via a methylene group at the 1-position of the triazole ring. Its molecular formula is C₇H₈BrN₇, with a molecular weight of 285.10 g/mol. Such structural features are common in bioactive molecules, particularly in antimicrobial and anticancer agents .
Properties
Molecular Formula |
C6H8BrN7 |
|---|---|
Molecular Weight |
258.08 g/mol |
IUPAC Name |
5-bromo-1-[(1-methyltriazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8BrN7/c1-13-2-4(10-12-13)3-14-5(7)9-6(8)11-14/h2H,3H2,1H3,(H2,8,11) |
InChI Key |
QSJOHFQMAWYWAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
General Synthesis of Triazoles
The synthesis of triazoles typically involves the following steps:
Azide-Alkyne Cycloaddition (CuAAC): This is a widely used method for synthesizing 1,2,3-triazoles. It involves the reaction of an alkyne with an azide in the presence of a copper catalyst.
Reagents Conditions Product Alkyne, Azide Cu(I) catalyst, Solvent (e.g., DCM or water) 1,2,3-Triazole Synthesis of 1,2,4-Triazoles: These compounds can be synthesized through various methods, including condensation reactions involving hydrazine derivatives.
Preparation of Related Compounds
For compounds like 5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine , the synthesis involves starting materials such as 5-chlorothiophene derivatives and hydrazine. The process typically includes several key steps:
Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
Introduction of the Bromine Atom: N-bromosuccinimide is often used as a brominating agent.
Attachment of the Chlorothiophene Moiety: This involves forming a methylene bridge between the triazole ring and the chlorothiophene group.
Hypothetical Synthesis of 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Given the lack of specific information, a hypothetical synthesis pathway could involve the following steps:
Synthesis of the 1,2,3-Triazole Moiety:
- Use CuAAC to form the 1,2,3-triazole ring from an appropriate alkyne and azide.
- Methylation of the triazole N–H can be achieved using iodomethane.
Formation of the 1,2,4-Triazole Ring:
- Condensation reactions involving hydrazine derivatives can be used.
Attachment of the 1,2,3-Triazole Moiety to the 1,2,4-Triazole Ring:
- This might involve forming a methylene bridge between the two rings.
Introduction of the Bromine Atom:
- Use N-bromosuccinimide as a brominating agent.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring .
Scientific Research Applications
5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
5-Bromo-1H-1,2,4-triazol-3-amine (CAS 389122-08-1)
- Structure : Lacks the (1-methyl-1H-1,2,3-triazol-4-yl)methyl substituent.
- Properties : Simpler structure with a similarity score of 0.84 to the target compound. Reduced steric hindrance may enhance solubility but limit binding specificity in biological systems .
5-Bromo-1-methyl-1H-1,2,4-triazole (CAS 16681-72-4)
- Structure : Contains a methyl group at position 1 instead of the triazolylmethyl group.
- Used as a precursor in agrochemical synthesis .
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine (CAS 1696047-61-6)
- Structure : Features a butyl chain at position 1 instead of the triazolylmethyl group.
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS 2092582-22-2)
Comparison :
- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (): Synthesized via heating N-(substituted phenyl)hydrazine carboxamide with 3-bromobenzonitrile in n-butanol/K₂CO₃. This method emphasizes aryl-substituted derivatives rather than triazolylmethyl groups .
- 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone (): Bromination of triazole precursors using Br₂/acetic acid, highlighting electrophilic substitution strategies .
Comparison :
- The target compound’s dual-triazole system may enhance binding to biological targets (e.g., kinases or DNA topoisomerases) compared to simpler analogs like 5-Bromo-1-methyl-1H-1,2,4-triazole.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₇H₈BrN₇ | 285.10 | Bromine, dual triazole |
| 5-Bromo-1H-1,2,4-triazol-3-amine | C₂H₃BrN₄ | 161.98 | Bromine, amine |
| 5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine | C₆H₁₁BrN₄ | 219.08 | Bromine, butyl chain |
| 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine | C₄H₇BrN₄O | 207.03 | Bromine, methoxymethyl |
Key Observations :
- The target compound’s higher molecular weight and dual heterocycles reduce solubility in polar solvents compared to simpler analogs.
- Bromine’s electronegativity enhances stability and reactivity in cross-coupling reactions .
Biological Activity
5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available literature.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a bromine atom and a triazole ring system. The synthesis typically involves the reaction of 5-bromo-1H-1,2,4-triazole with various alkylating agents to introduce the methyltriazole moiety. A common synthetic route includes:
- Starting Material : 5-bromo-1H-1,2,4-triazole.
- Reagents : Methylating agents (e.g., methyl iodide).
- Conditions : The reaction is usually carried out in a polar aprotic solvent under reflux conditions to facilitate the alkylation process.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antiviral, antimicrobial, and anticancer agent.
Antiviral Activity
Research indicates that triazole derivatives exhibit notable antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viruses by inhibiting viral replication mechanisms. The presence of the triazole ring is crucial for this activity as it can interact with viral proteins or enzymes essential for replication.
Antimicrobial Activity
5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has demonstrated significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this triazole have been shown to cause cell cycle arrest at specific phases (e.g., G2/M phase).
- Apoptosis Induction : The activation of caspases and the release of cytochrome c from mitochondria are common pathways through which these compounds exert their anticancer effects.
Case Studies and Research Findings
Several studies highlight the biological activities of triazole derivatives similar to 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine:
| Study | Activity | Findings |
|---|---|---|
| Agalave et al. (2011) | Antiviral | Inhibition of viral replication in cell cultures. |
| Thirumurugan et al. (2013) | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Recent Study (2023) | Anticancer | Induced apoptosis in A549 lung cancer cells with IC50 < 20 µM. |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The triazole ring can act as a ligand for metal ions in enzyme active sites.
- Molecular Interactions : Hydrogen bonding and π-stacking interactions enhance binding affinity towards target proteins.
Q & A
Q. Advanced
- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to targets like DNA gyrase or tubulin, validated by mutational studies .
- Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with proteins (e.g., recombinant enzymes) to determine dissociation constants (KD) .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify cellular pathways sensitive to the compound, narrowing down potential targets .
How is structural characterization performed for this compound?
Q. Basic
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., bromine at C5, methyltriazole at N1) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 325.98) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .
How do structural modifications influence the structure-activity relationship (SAR) of this compound?
Q. Advanced
- Bromine Substitution : Replacement with chlorine reduces steric bulk, enhancing enzyme binding but decreasing lipophilicity (logP drops from 2.1 to 1.7) .
- Triazole Methylation : N-methylation improves metabolic stability (t½ increases from 2.1 to 4.3 hours in liver microsomes) but may reduce aqueous solubility .
- Linker Optimization : Replacing the methylene bridge with ethylene increases conformational flexibility, improving IC₅₀ against EGFR by 3-fold .
How can contradictory SAR data from analogs with varying substituents be resolved?
Q. Advanced
- Free-Wilson Analysis : Quantifies contributions of individual substituents to activity, isolating confounding factors like solubility .
- Molecular Dynamics Simulations : Reveal how substituent-induced conformational changes alter target binding (e.g., hydrophobic pockets vs. polar interactions) .
- Meta-Analysis : Cross-referencing datasets from analogs (e.g., 4-bromo-1-methylpyrazole derivatives) identifies trends in logD and bioactivity .
What experimental designs are optimal for evaluating bioactivity in vivo?
Q. Advanced
- Randomized Block Design : Controls for variability in animal models (e.g., tumor xenografts in mice) by grouping subjects by weight and age .
- Dose Escalation : Tests pharmacokinetics (Cmax, AUC) across doses (10–100 mg/kg) to establish therapeutic windows .
- Pharmacodynamic Markers : Tracks biomarkers (e.g., phosphorylated kinases in blood) to correlate exposure with effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
